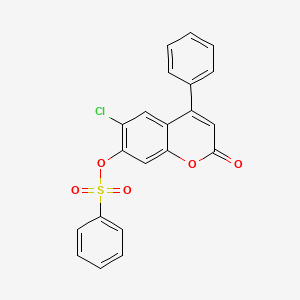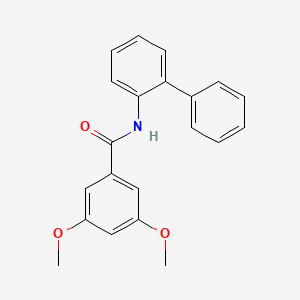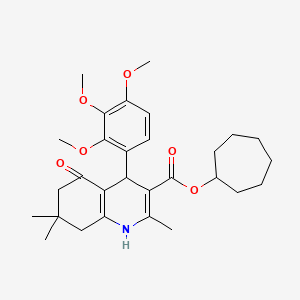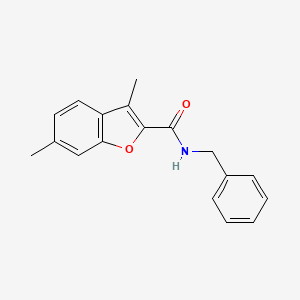
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate, also known as COB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. COB is a synthetic compound that belongs to the class of chromone derivatives. It has a molecular formula of C24H16ClO5S and a molecular weight of 472.89 g/mol.
Wirkmechanismus
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate is not yet fully understood. However, studies have suggested that 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has also been found to inhibit the activity of various enzymes involved in the inflammatory pathway, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has also been found to exhibit anti-inflammatory activity by inhibiting the activity of various enzymes involved in the inflammatory pathway.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate is its low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate. One potential direction is the development of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate-based fluorescent probes for biological imaging. Another potential direction is the optimization of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate synthesis methods to improve its bioavailability and effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate and its potential applications in various fields of scientific research.
Synthesemethoden
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 6-chloro-4-phenylchromone with benzenesulfonyl chloride in the presence of a base. Enzymatic synthesis involves the use of enzymes such as lipases and esterases to catalyze the reaction between 6-chloro-4-phenylchromone and benzenesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, anti-inflammatory, and antiviral activities. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has also been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO5S/c22-18-11-17-16(14-7-3-1-4-8-14)12-21(23)26-19(17)13-20(18)27-28(24,25)15-9-5-2-6-10-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCOLGXQYLTELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B5215226.png)
![5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B5215233.png)
![3-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5215234.png)
![ethyl [3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B5215243.png)
![3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5215247.png)
![1-bromo-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5215254.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide](/img/structure/B5215260.png)
![N-cyclopentyl-N'-[(3-methyl-3-oxetanyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5215266.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)


![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)